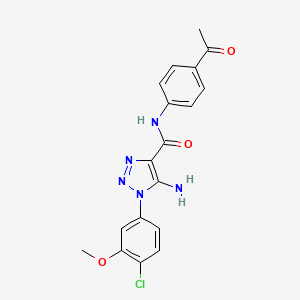![molecular formula C10H8FNO3 B5148000 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as FDIO, is a synthetic compound that has been used in scientific research for its unique properties. FDIO is a heterocyclic compound that contains both an indole and a dioxolane ring, which gives it a distinctive structure.
Mecanismo De Acción
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one functions as a fluorescence probe by binding to proteins and other biological molecules. When excited by light, 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one emits a fluorescent signal that can be measured and used to study the interactions between molecules. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to bind to a variety of proteins, including histidine kinases, which are involved in bacterial signaling pathways.
Biochemical and Physiological Effects:
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have minimal effects on biochemical and physiological processes in vitro. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one does not interfere with enzyme activity or cell viability, which makes it an ideal fluorescent probe for studying biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments include its unique fluorescence properties, high quantum yield, and long fluorescence lifetime. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is also non-toxic and does not interfere with biochemical and physiological processes. However, the limitations of using 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one include its high cost and the need for specialized equipment to measure fluorescence signals.
Direcciones Futuras
There are several future directions for the use of 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in scientific research. One potential application is in the study of bacterial signaling pathways, where 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between histidine kinases and response regulators. Another potential application is in the study of protein-protein interactions, where 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between proteins involved in intracellular signaling pathways. Additionally, 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used in the development of new fluorescent probes for studying biological systems.
Métodos De Síntesis
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multistep process that involves the reaction of 2,3-dihydroxybenzaldehyde with ethyl glyoxylate to form a spiro intermediate. The spiro intermediate is then reacted with fluorine gas to produce 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This synthesis method has been optimized to produce high yields of pure 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Aplicaciones Científicas De Investigación
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used in scientific research for its unique fluorescence properties. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has a high quantum yield and a long fluorescence lifetime, which makes it an ideal fluorescent probe for studying biological systems. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
Propiedades
IUPAC Name |
5'-fluorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPYQDOLDEAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,4-trimethyl-1-phenyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147922.png)

![N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5147943.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147961.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5147964.png)
![2-((1-adamantylmethyl){[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5147972.png)
![5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5147978.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5147985.png)
![N-(2,4-difluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5147993.png)



![1,7-dimethyl-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148021.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148027.png)